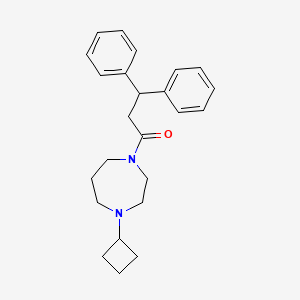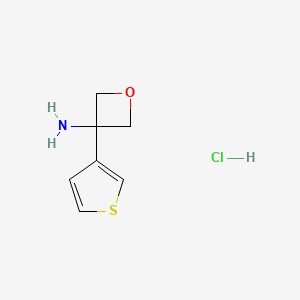![molecular formula C23H18ClN5O B2641187 Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate CAS No. 1207048-81-4](/img/structure/B2641187.png)
Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the presence of fluorine atoms in a compound can lead to interesting and unusual physical, chemical, and biological properties .
Aplicaciones Científicas De Investigación
A Novel Approach to Antibacterial Agents
Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate and its derivatives have been a focus in the design of novel antibacterial agents. The research demonstrates that certain derivatives exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a study highlights that specific compounds were significantly more potent than existing antibacterial agents like trovafloxacin against clinical isolates. The potent antibacterial activity is attributed to a unique structural arrangement in these compounds, primarily involving a highly distorted orientation induced by steric hindrance. This distorted conformation is considered a key factor for the enhanced antibacterial activity (Kuramoto et al., 2003).
Synergy with Other Antibacterial Compounds
In the realm of antibacterial research, this compound's derivatives have been synthesized and evaluated in combination with other antibacterial agents, providing a broad spectrum of action against a variety of bacterial strains. For example, specific derivatives have demonstrated high antibacterial potency, comparable to or even surpassing other well-established antibacterial drugs (Miyamoto et al., 1990).
Applications in Synthesis and Biochemistry
Synthetic Applications
This compound plays a crucial role in synthetic chemistry, particularly in the formation of complex compounds. The compound and its derivatives are used in various synthetic processes, such as the Ru-catalyzed C-H functionalization of phenylglycine derivatives. This process leads to the synthesis of isoquinoline-1-carboxylates and isoindoline-1-carboxylates, showcasing the versatility of this compound in facilitating complex synthetic transformations (Ruiz et al., 2017).
Role in Photophysical Studies
Furthermore, derivatives of this compound have been utilized in the study of photophysical properties. These studies aim to understand the role of specific molecular structures in the behavior of certain compounds under light. For instance, the research on norfloxacin and its derivatives highlights the importance of the compound's structure in understanding the deactivation pathways of certain excited states, which is crucial in photophysics and photochemistry (Cuquerella et al., 2006).
Direcciones Futuras
The future directions for research on “Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of fluorinated compounds , this compound could have potential applications in various fields, including medicine and materials science.
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-9-3-4-10-20(19)29-22(17-8-5-12-25-14-17)21(26-27-29)23(30)28-13-11-16-6-1-2-7-18(16)15-28/h1-10,12,14H,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQARJVDJMRFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)






![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![2-[1-(2,6-Diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641122.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)
![(2E)-3-(furan-2-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2641125.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)

